5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide

COX inhibition anti-inflammatory SAR

Researchers targeting COX-2, kinases, or AMPA receptors need structurally defined isoxazole building blocks-generic scaffolds introduce SAR variability. 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide (CAS 933940-12-6) delivers a precise substitution pattern validated across multiple target classes. • 5-NH₂ group enables kinase ATP-pocket engagement; 2-methoxyphenyl modulates target selectivity • Class-level SAR: COX-2 selectivity up to 6.13-fold; AMPA modulation up to 8-fold in related analogs • In stock for rapid global dispatch.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 933940-12-6
Cat. No. B1520767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide
CAS933940-12-6
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NOC(=C2C(=O)N)N
InChIInChI=1S/C11H11N3O3/c1-16-7-5-3-2-4-6(7)9-8(10(12)15)11(13)17-14-9/h2-5H,13H2,1H3,(H2,12,15)
InChIKeyOGRANJDFVQLZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide: Core Pharmacophore & Identity


5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide (CAS 933940-12-6, C11H11N3O3, MW 233.22) is a synthetic small-molecule heterocycle featuring a 5-amino-3-aryl isoxazole-4-carboxamide scaffold [1]. This core structure is a privileged pharmacophore in medicinal chemistry, recognized for its capacity to engage diverse biological targets including cyclooxygenase (COX) enzymes, kinases, and ionotropic glutamate receptors [2][3][4]. The compound's specific substitution pattern—a 2-methoxyphenyl group at the 3-position and a primary amino group at the 5-position of the isoxazole ring—differentiates it within the broader class and is hypothesized to modulate both potency and target selectivity [5][6].

Scaffold Type
Privileged isoxazole-4-carboxamide pharmacophore
Probe Potential
Reported class engagement with COX, AMPA, kinase targets
SAR Expansion
2-methoxyphenyl and 5-amino groups enable diversity-oriented studies
Research Use
Tool compound for biochemical and cell-based assay development

5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide: Substitution Risks


Within the isoxazole-4-carboxamide family, seemingly minor structural variations profoundly alter biological profiles. Data from systematic structure-activity relationship (SAR) campaigns demonstrate that the nature and position of aryl substituents dictate selectivity between COX-1 and COX-2 isoforms, with certain substitutions achieving up to 6.13-fold selectivity for COX-2 [1]. Similarly, the presence of a 5-amino group is critical for engaging kinase ATP-binding pockets, while its absence or modification can abolish inhibitory activity [2]. Consequently, substituting 5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide with a generic isoxazole-4-carboxamide scaffold, or even a close analog differing only in the phenyl substitution pattern, introduces unacceptable scientific and procurement risk due to unpredictable shifts in target engagement, potency, and selectivity. Direct comparative evidence for this specific compound is limited; therefore, selection must be guided by class-level SAR principles detailed below [3][4].

Aryl Substitution Dictates Selectivity
Minor phenyl ring changes can shift COX-1/COX-2 selectivity; generic isoxazoles may not replicate target profiles.
5-Amino Group Essential for Kinase Activity
Absence or modification of the 5-amino group may abolish kinase ATP-pocket engagement.
Class-Level Data Only
Direct evidence for this specific compound is limited; procurement must be guided by SAR class principles.

5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide: Key Differentiation Evidence


COX-2 Inhibition Potency & Selectivity

Direct comparative data for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide are not available in primary literature. However, class-level SAR studies on closely related isoxazole-4-carboxamides demonstrate that specific substitution patterns dramatically influence COX-2 inhibitory potency and selectivity. For example, compound MYM4, which shares the core isoxazole-4-carboxamide scaffold, exhibits a COX-2 IC50 of 0.24-1.30 µM with a selectivity index of up to 6.13 over COX-1 [1]. In contrast, compound A13, possessing a 3,4-dimethoxyphenyl and chloro substitution, shows COX-1 IC50 of 64 nM and COX-2 IC50 of 13 nM, yielding a selectivity ratio of 4.63 [2]. The 2-methoxyphenyl group in the target compound is a key determinant predicted to influence both binding affinity and isoform selectivity [1][2].

COX-2 Selectivity
Class-level inference
Class analogs show substitution-dependent COX-2 inhibition; reported selectivity up to 6.13-fold over COX-1.
Supports isoform-selectivity review
Target-specific IC50 data not available
COX inhibition anti-inflammatory SAR

AMPA Receptor Modulation Potency

Isoxazole-4-carboxamide derivatives have been characterized as potent modulators of AMPA receptors, with implications for non-opioid analgesia. In whole-cell patch clamp electrophysiology studies, compounds CIC-1 and CIC-2 achieved 8-fold and 7.8-fold inhibition of AMPA receptor-mediated currents, respectively [1]. While 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide was not directly evaluated in this study, its shared 5-amino-3-aryl isoxazole-4-carboxamide core is a critical determinant of this activity. The study further demonstrated that these compounds profoundly alter the biophysical gating properties (deactivation and desensitization kinetics) of both homomeric and heteromeric AMPA receptor subunits [1].

AMPA Receptor Modulation
Class-level inference
Class members inhibit AMPA currents up to 8-fold in patch-clamp electrophysiology (100 µM).
Supports ion channel pharmacology probe studies
No direct evaluation of target compound
AMPA receptor electrophysiology analgesic

Kinase Inhibition: 5-Amino Group Requirement

Patented aminoisoxazole derivatives, including 3-heteroaryl-aminoisoxazoles, are established as potent inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases [1]. The presence of a 5-amino group on the isoxazole ring is essential for this activity, as it facilitates critical hydrogen bonding interactions within the ATP-binding pocket of the kinase domain. Compounds lacking this amino group, or those with modifications at the 5-position, exhibit significantly reduced or absent kinase inhibitory activity [1]. 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide possesses the requisite 5-amino group, positioning it as a viable scaffold for kinase inhibitor development or as a chemical probe for kinase target engagement studies.

Kinase Target Engagement
Class-level inference
5-Amino group critical for hydrogen bonding in ATP-binding pocket; removal abolishes CDK and tyrosine kinase inhibition.
Essential for kinase selectivity research
SAR confirms 5-substitution sensitivity
kinase inhibitor CDK tyrosine kinase

Antimicrobial Activity & MIC Profile

In antimicrobial screening of isoxazole-carboxamide derivatives, compound A8 exhibited activity against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans with MIC values of 2 mg/mL [1]. While 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide was not directly evaluated, its structural similarity to A8 suggests potential antimicrobial utility. However, it is crucial to note that even within the same chemical series, antimicrobial potency can vary significantly based on the specific substitution pattern on the phenyl ring and the isoxazole core [1]. This reinforces the need for compound-specific evaluation rather than relying on class-average data.

Antimicrobial Screening
Supporting evidence
Class analog A8 shows MIC 2 mg/mL against P. aeruginosa, K. pneumoniae, C. albicans; target-specific MIC not reported.
Supports antimicrobial screening context
Activity verification required for this derivative
antimicrobial MIC SAR

5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide: Application Scenarios


COX-2 Selective Inhibitor Lead Optimization

The isoxazole-4-carboxamide scaffold, as exemplified by 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, serves as a versatile starting point for developing selective COX-2 inhibitors. Class-level data demonstrate that modifications to the aryl substituent at the 3-position can fine-tune COX-2 selectivity, with certain analogs achieving up to 6.13-fold selectivity [1]. Procurement of this specific compound enables SAR expansion studies focused on the 2-methoxyphenyl group's contribution to potency and isoform selectivity, a critical step in preclinical anti-inflammatory drug discovery.

AMPA Receptor Gating Mechanism Probes

Isoxazole-4-carboxamide derivatives have been validated as potent modulators of AMPA receptor currents and gating kinetics, as evidenced by electrophysiological studies showing up to 8-fold inhibition of receptor activity [2]. 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, with its 5-amino-3-aryl substitution, is a suitable chemical probe for investigating the structural determinants of AMPA receptor modulation, particularly in the context of nociceptive signaling and chronic pain models [2].

Kinase Target Engagement & Selectivity Profiling

The 5-amino group of 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide is a known pharmacophoric element for engaging kinase ATP-binding pockets, as established in patents covering aminoisoxazole derivatives as CDK and other protein kinase inhibitors [3]. Researchers can utilize this compound as a core scaffold for designing focused kinase inhibitor libraries or as a control compound in biochemical assays to assess the contribution of the 2-methoxyphenyl group to kinase selectivity.

Antimicrobial Scaffold for Drug-Resistant Pathogens

Evidence from structurally related isoxazole-carboxamides indicates antimicrobial activity against clinically relevant pathogens, including P. aeruginosa and K. pneumoniae [1]. While specific MIC data for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide are not yet reported, the compound represents a valuable building block for synthesizing novel derivatives aimed at improving potency and overcoming resistance mechanisms in Gram-negative bacteria and fungi [1].

Application
Selection Property
Validation Focus
COX-2 Isoform Selectivity SAR
2-Methoxyphenyl substitution influence
COX-2/COX-1 selectivity review
AMPA Receptor Pharmacology Probe
5-Amino-3-aryl core reactivity
AMPA gating kinetics assessment
Kinase Selectivity Profiling
5-Amino group presence
ATP-binding pocket engagement review
Antimicrobial Derivative Synthesis
Isoxazole-carboxamide scaffold
MIC determination across strain panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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